molecular formula C18H21BrN2O3S B7690793 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide

Cat. No.: B7690793
M. Wt: 425.3 g/mol
InChI Key: FSDIOZYJYFAYMS-UHFFFAOYSA-N
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Description

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide is a synthetic organic compound that features a sulfonamide group, a bromophenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide typically involves multiple steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.

    Acylation reaction: The sulfonamide intermediate is then reacted with isopropylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve heating the compound with the nucleophile in a polar solvent such as dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide has several applications in scientific research:

    Medicinal chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological research: It is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromophenyl group can also participate in hydrophobic interactions with protein surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzenesulfonamide
  • N-benzyl-4-bromobenzenesulfonamide
  • N-isopropyl-4-bromobenzenesulfonamide

Uniqueness

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide is unique due to the presence of both a benzyl group and an isopropylacetamide group, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-14(2)20-18(22)13-21(12-15-6-4-3-5-7-15)25(23,24)17-10-8-16(19)9-11-17/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDIOZYJYFAYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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